molecular formula C30H23Cl5N2O3 B14854506 N-((S)-1-((3E,5E)-3,5-Bis(3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-2-chloroacetamide

N-((S)-1-((3E,5E)-3,5-Bis(3,4-dichlorobenzylidene)-4-oxopiperidin-1-yl)-1-oxo-3-phenylpropan-2-yl)-2-chloroacetamide

Cat. No.: B14854506
M. Wt: 636.8 g/mol
InChI Key: YPECLOJPAVGDIZ-FODVVNLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RA371 is a derivative of PTP1B-IN-8, an inhibitor of protein tyrosine phosphatase 1B (PTP1B).

Preparation Methods

Synthetic Routes and Reaction Conditions

RA371 is synthesized through a series of chemical reactions involving the central nitrogen-bearing piperidone ring. The synthesis typically involves the following steps:

    Formation of the Piperidone Ring: The central piperidone ring is synthesized through a condensation reaction involving appropriate precursors.

    Addition of Aromatic Wings: The aromatic wings are added to the central piperidone ring through a series of substitution reactions.

    Introduction of Chloroacetamide Warhead: The chloroacetamide warhead is introduced to enhance the compound’s activity against cancer cell lines.

Industrial Production Methods

The industrial production of RA371 involves scaling up the synthetic routes mentioned above. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

RA371 undergoes several types of chemical reactions, including:

    Oxidation: RA371 can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert RA371 into reduced forms with different biological activities.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of RA371 with modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .

Scientific Research Applications

RA371 has several scientific research applications, including:

Mechanism of Action

RA371 exerts its effects by targeting the ubiquitin receptor RPN13 within the proteasome’s 19S regulatory particle. This interaction leads to the accumulation of high molecular weight polyubiquitinated proteins, reduced intracellular glutathione levels, and the induction of endoplasmic reticulum and oxidative stress. These effects ultimately trigger apoptosis in cancer cells .

Properties

Molecular Formula

C30H23Cl5N2O3

Molecular Weight

636.8 g/mol

IUPAC Name

N-[(2S)-1-[(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide

InChI

InChI=1S/C30H23Cl5N2O3/c31-15-28(38)36-27(14-18-4-2-1-3-5-18)30(40)37-16-21(10-19-6-8-23(32)25(34)12-19)29(39)22(17-37)11-20-7-9-24(33)26(35)13-20/h1-13,27H,14-17H2,(H,36,38)/b21-10+,22-11+/t27-/m0/s1

InChI Key

YPECLOJPAVGDIZ-FODVVNLPSA-N

Isomeric SMILES

C\1N(C/C(=C\C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C/C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](NC(=O)CCl)CC4=CC=CC=C4

Canonical SMILES

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)NC(=O)CCl

Origin of Product

United States

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